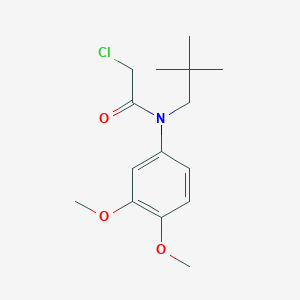

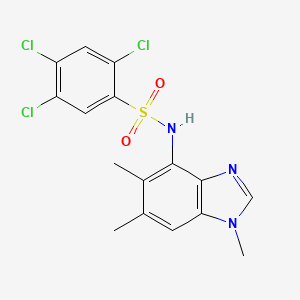

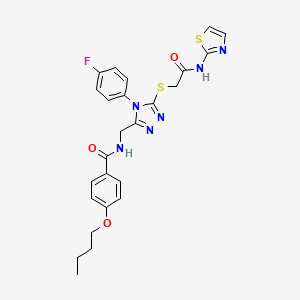

2,4,5-trichloro-N-(1,5,6-trimethyl-1H-1,3-benzimidazol-4-yl)benzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “2,4,5-trichloro-N-(1,5,6-trimethyl-1H-1,3-benzimidazol-4-yl)benzenesulfonamide” has a molecular formula of C16H14Cl3N3O2S. It has an average mass of 418.725 Da and a mono-isotopic mass of 416.987244 Da .

Synthesis Analysis

The synthesis of such compounds often involves complex chemical reactions. For instance, the substitution of Cl by primary amines on similar substrates has been achieved in high to moderate yields by refluxing solutions in the presence of an excess of the corresponding amine .Molecular Structure Analysis

The molecular structure of this compound is complex due to the presence of multiple functional groups including benzimidazole and benzenesulfonamide. The exact structure can be determined using various spectroscopic techniques .Chemical Reactions Analysis

The compound can participate in various chemical reactions. For example, a covalent triazine-based framework with a tetraphenylthiophene (TTPT) backbone was prepared by the AlCl3 catalyzed Friedel–Crafts reaction of commercially available material 2,4,6-trichloro-1,3,5-triazine with tetraphenylthiophene in dichloromethane .Applications De Recherche Scientifique

Antitumor Activity

Several studies have synthesized and evaluated novel sulfonamide derivatives, including those related to the compound of interest, for their antitumor activity. For instance, compounds with modifications on the benzenesulfonamide moiety have shown remarkable activity and selectivity toward various cancer cell lines, such as non-small cell lung cancer and melanoma. The structure-activity relationships suggest that specific substitutions on the benzenesulfonamide scaffold can lead to significant antitumor properties (Sławiński & Brzozowski, 2006).

Antimicrobial Activity

Compounds incorporating the benzenesulfonamide structure have also been synthesized and screened for their antimicrobial properties. Novel benzenesulfonamides bearing 2,5-disubstituted-1,3,4-oxadiazole moiety exhibited in vitro antimicrobial activity, highlighting the potential of these derivatives in developing new antimicrobial agents (Iqbal et al., 2006).

Enzyme Inhibition

The inhibition of carbonic anhydrase (CA) isozymes by benzenesulfonamides has been a significant area of research. Compounds with the benzenesulfonamide core have demonstrated potent inhibitory activity against several human CA isozymes, including those implicated in glaucoma, cancer, and other diseases. Research indicates that specific structural features of these sulfonamides are crucial for their activity against targeted isozymes, offering insights into the design of selective CA inhibitors (Altug et al., 2017).

Orientations Futures

Propriétés

IUPAC Name |

2,4,5-trichloro-N-(1,5,6-trimethylbenzimidazol-4-yl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14Cl3N3O2S/c1-8-4-13-16(20-7-22(13)3)15(9(8)2)21-25(23,24)14-6-11(18)10(17)5-12(14)19/h4-7,21H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQDROZJKBSHYIW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C(=C1C)NS(=O)(=O)C3=CC(=C(C=C3Cl)Cl)Cl)N=CN2C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14Cl3N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4,5-trichloro-N-(1,5,6-trimethyl-1H-1,3-benzimidazol-4-yl)benzenesulfonamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Tert-butyl 7-[(5-chloropyrazin-2-yl)methyl]-2,7-diazaspiro[3.5]nonane-2-carboxylate](/img/structure/B2942437.png)

![6-[(2,2,3,3,4,4,5,5,6,6,7,7,7-Tridecafluoroheptyl)oxy]-1,3,5-triazine-2,4-diamine](/img/structure/B2942438.png)

![2-(4-chlorophenoxy)-N-(3-(dimethylamino)propyl)-N-(4-methoxybenzo[d]thiazol-2-yl)acetamide hydrochloride](/img/structure/B2942440.png)

![2-chloro-N-[5-(2-chloropyridine-4-amido)-1H-indazol-3-yl]pyridine-4-carboxamide](/img/structure/B2942441.png)

![N'-(3-fluoro-4-methylphenyl)-N-[3-(2-oxopyrrolidin-1-yl)propyl]oxamide](/img/structure/B2942444.png)

![N-(benzo[d]thiazol-2-yl)-3-methoxy-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2942447.png)

![2-(methylsulfanyl)-N-({2-[(morpholin-4-yl)methyl]phenyl}methyl)pyridine-3-carboxamide](/img/structure/B2942451.png)

![8-Chloroimidazo[1,2-a]pyridin-3-amine](/img/structure/B2942452.png)